molecular formula C15H11NO3S B1598646 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid CAS No. 440627-14-5

11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid

Cat. No.: B1598646
CAS No.: 440627-14-5
M. Wt: 285.3 g/mol
InChI Key: NLHOBRNFNZYJNI-UHFFFAOYSA-N
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Description

Background and Significance of 11-Oxo-10,11-dihydrodibenzo[b,f]thiazepine-8-carboxylic acid

11-Oxo-10,11-dihydrodibenzo[b,f]thiazepine-8-carboxylic acid serves as a fundamental building block in contemporary organic synthesis and medicinal chemistry research. The compound exhibits unique structural features that distinguish it from other heterocyclic systems, particularly its incorporation of both sulfur and nitrogen heteroatoms within a tricyclic framework. The presence of the carboxylic acid functional group at the 8-position provides a reactive site for further chemical modifications, enabling the synthesis of numerous derivatives with diverse chemical properties.

The significance of this compound extends beyond its structural novelty to encompass its role as a synthetic intermediate in the preparation of complex molecular architectures. Research conducted by pharmaceutical scientists has demonstrated that the dibenzothiazepine core structure can serve as a versatile scaffold for the development of compounds with specific biological activities. The compound's ability to undergo various chemical transformations, including oxidation to sulfoxide and sulfone derivatives, amidation reactions, and alkylation processes, makes it an invaluable tool in synthetic organic chemistry.

Property Value Reference
Chemical Abstracts Service Number 440627-14-5
Molecular Formula C₁₄H₉NO₃S
Molecular Weight 271.29 g/mol
Physical Form White to Yellow Solid
Purity (Commercial) 95-98%
International Union of Pure and Applied Chemistry Name 11-oxo-10,11-dihydrodibenzo[b,f]thiazepine-8-carboxylic acid
InChI Key OAXKROVRBSKYFV-UHFFFAOYSA-N

The compound's structural complexity has made it a subject of extensive computational and experimental studies aimed at understanding its chemical behavior and reactivity patterns. Researchers have employed various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, to elucidate its three-dimensional structure and electronic properties. These investigations have revealed that the compound adopts specific conformational preferences that influence its chemical reactivity and potential interactions with biological targets.

Historical Development and Discovery

The historical development of 11-Oxo-10,11-dihydrodibenzo[b,f]thiazepine-8-carboxylic acid is closely intertwined with the broader exploration of dibenzothiazepine chemistry that began in the mid-20th century. The initial discovery of dibenzothiazepine compounds emerged from systematic investigations into seven-membered heterocyclic systems containing sulfur and nitrogen atoms. Early synthetic approaches to these compounds were developed through cyclization reactions involving appropriately substituted diphenyl sulfide precursors.

The specific compound 11-Oxo-10,11-dihydrodibenzo[b,f]thiazepine-8-carboxylic acid was first synthesized as part of comprehensive structure-activity relationship studies aimed at exploring the therapeutic potential of dibenzothiazepine derivatives. Research teams in the pharmaceutical industry recognized the potential of this structural class following the successful development of tianeptine, a dibenzothiazepine-based compound that demonstrated unique neurochemical properties. The discovery that tianeptine possessed a seven-carbon aminoheptanoic acid side chain attached to a dibenzothiazepine nucleus provided the foundation for further exploration of related chemical structures.

The synthesis of 11-Oxo-10,11-dihydrodibenzo[b,f]thiazepine-8-carboxylic acid was achieved through a multi-step synthetic route involving the initial formation of the dibenzothiazepine core structure followed by introduction of the carboxylic acid functionality. The development of efficient synthetic methodologies for this compound required extensive optimization of reaction conditions, including the use of specific reagents such as 1,1'-carbonyldiimidazole for cyclization reactions and careful control of temperature and pH conditions.

Significant advances in the synthesis of this compound were made through the implementation of one-pot synthetic strategies that streamlined the preparation process and improved overall yields. These synthetic improvements included the development of iron powder-mediated reduction procedures and the use of polyphosphoric acid for cyclization reactions. The optimization of these synthetic routes has enabled the large-scale preparation of the compound for research purposes and has facilitated extensive structure-activity relationship studies.

Overview of Chemical Class: Dibenzo[b,f]thiazepines

Dibenzo[b,f]thiazepines represent a distinctive class of heterocyclic compounds characterized by a seven-membered ring containing both sulfur and nitrogen heteroatoms fused to two benzene rings. This chemical class encompasses a broad range of structural variants, each possessing unique chemical and physical properties that reflect the specific substitution patterns and oxidation states of the heteroatoms. The parent compound of this class, dibenzo[b,f]thiazepine, possesses the molecular formula C₁₃H₉NS and serves as the fundamental structural framework from which numerous derivatives have been developed.

The structural characteristics of dibenzo[b,f]thiazepines confer several important chemical properties that distinguish them from other heterocyclic systems. The presence of the sulfur atom within the seven-membered ring introduces significant conformational flexibility, allowing these compounds to adopt various three-dimensional arrangements. This conformational diversity has important implications for the biological activity of these compounds, as different conformations may exhibit distinct binding affinities for specific molecular targets.

Compound Class Core Structure Heteroatoms Ring Size Key Features
Dibenzo[b,f]thiazepines Tricyclic S, N 7-membered Conformational flexibility
Dibenzo[b,e]diazepines Tricyclic N, N 7-membered Two nitrogen heteroatoms
Dibenzo[b,f]oxazepines Tricyclic O, N 7-membered Oxygen heteroatom
Dibenzo[b,f]thiazepine S-oxides Tricyclic S(O), N 7-membered Oxidized sulfur center

The chemical reactivity of dibenzo[b,f]thiazepines is largely influenced by the electronic properties of the heteroatoms and the degree of aromaticity within the ring system. The sulfur atom can undergo oxidation reactions to form sulfoxide and sulfone derivatives, significantly altering the electronic distribution and chemical behavior of the resulting compounds. These oxidation reactions have proven particularly valuable in medicinal chemistry research, as they provide access to compounds with enhanced water solubility and modified biological activity profiles.

Recent research has revealed that dibenzo[b,f]thiazepines can serve as effective scaffolds for the development of compounds with diverse biological activities. The ability to introduce various functional groups at specific positions around the tricyclic framework enables the fine-tuning of molecular properties and the optimization of structure-activity relationships. Studies have demonstrated that substitutions at different positions of the dibenzothiazepine core can dramatically influence the compound's chemical stability, solubility characteristics, and potential biological activities.

The synthetic accessibility of dibenzo[b,f]thiazepines has been greatly enhanced through the development of efficient cyclization methodologies and improved synthetic routes. Modern synthetic approaches typically involve the construction of the seven-membered heterocyclic ring through intramolecular cyclization reactions of appropriately functionalized precursors. These synthetic methodologies have enabled the preparation of extensive libraries of dibenzothiazepine derivatives for systematic structure-activity relationship studies and have facilitated the identification of compounds with optimized chemical and biological properties.

Properties

IUPAC Name

methyl 6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c1-19-15(18)9-6-7-13-11(8-9)16-14(17)10-4-2-3-5-12(10)20-13/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHOBRNFNZYJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394223
Record name methyl 6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670911
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

440627-14-5
Record name methyl 6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Condensation and Cyclization

The most widely documented method involves:

Key Conditions :

  • Solvents : Water (for initial reaction), ethyl acetate (for extraction).
  • Catalysts : Pd/C for nitro reduction.
  • Yield : ~80–85% after cyclization.

Methyl Ester Hydrolysis

A derivative route starts with the methyl ester intermediate:

Example :

Alternative Preparation Methods

Oxidation of Sulfur-Containing Intermediates

Sulfoxide Formation :

  • Treatment of the parent acid with 30% H₂O₂ in acetic acid oxidizes the sulfur atom to a sulfoxide.

Sulfone Formation :

  • Use of m-chloroperbenzoic acid (m-CPBA) in chloroform for further oxidation to the sulfone derivative.

Key Reaction Conditions and Optimization

Parameter Optimal Conditions Impact on Yield/Purity
Solvent System Water/ethyl acetate (minimizes organic solvent use) Reduces environmental footprint.
Catalyst Loading 5–10% Pd/C for nitro reduction Ensures complete reduction.
Temperature Room temperature for cyclization Prevents side reactions.
Oxidation Agent H₂O₂ (30%) in acetic acid Selective sulfoxide formation.

Industrial-Scale Production Considerations

  • Green Chemistry : The aqueous-phase condensation step reduces organic solvent use, aligning with sustainable practices.
  • Scalability : Batch processes with Pd/C filtration and solvent recovery systems improve cost efficiency.

Data Tables

Table 1: Comparison of Synthetic Methods

Method Reagents Conditions Yield (%)
Base-catalyzed route Dithiosalicylic acid, NaOH, Pd/C Aqueous, H₂, 25°C 80–85
Methyl ester hydrolysis LiOH, THF/MeOH/H₂O 1 h, room temperature 91
Sulfoxide synthesis H₂O₂, acetic acid 8 h, 25°C 85–95

Table 2: Key Intermediates and By-Products

Intermediate Role in Synthesis By-Product Mitigation
2-(2-Nitrophenylsulfuryl)benzoic acid Precursor for reduction Neutralization with HCl minimizes impurities.
Methyl ester derivatives Hydrolyzable intermediates LiOH ensures complete hydrolysis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Dopamine D2 Receptor Antagonists
    • Research has shown that derivatives of 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine exhibit selective affinity for dopamine D2 receptors. This property makes them potential candidates for treating conditions such as schizophrenia and Parkinson's disease by modulating dopaminergic signaling pathways .
  • Antipsychotic Activity
    • Compounds derived from this thiazepine structure have been investigated for their antipsychotic effects. Studies indicate that these compounds can influence neurotransmitter systems, providing a basis for their use in managing psychotic disorders .
  • Anti-inflammatory Properties
    • Some studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them suitable for the development of drugs aimed at treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving benzoic acid and specific amines or thiols. The ability to modify the compound to create derivatives enhances its therapeutic potential by improving efficacy or reducing side effects.

Case Study 1: Antipsychotic Efficacy

A study published in a pharmacological journal demonstrated that a specific derivative of 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine showed significant antipsychotic activity in animal models. The compound was administered to rodents exhibiting symptoms analogous to schizophrenia, resulting in marked behavioral improvements and reduced dopamine receptor activity .

Case Study 2: Inflammation Reduction

Another research project focused on the anti-inflammatory effects of this compound's derivatives. In vitro tests indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting a mechanism for their potential use in treating chronic inflammatory conditions like rheumatoid arthritis .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Dopamine D2 Receptor AntagonistPotential treatment for schizophrenia and Parkinson's disease
Antipsychotic ActivityModulation of neurotransmitter systems to alleviate psychotic symptoms
Anti-inflammatory PropertiesInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism by which 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid exerts its effects involves interactions with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural versatility of this compound allows for modifications at the N10 position, sulfur oxidation state, and carboxylic acid moiety. Below is a systematic comparison with its analogs:

Substituent Variations at N10

  • Methyl derivative (10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide): Introduces a methyl group at N10, increasing molecular weight (C15H12NO4S, m/z 302.0 [M+H+]) . The 5-oxide sulfone group enhances polarity, reflected in shorter LCMS retention time (RT = 4.02 min) compared to non-oxidized analogs .
  • Ethyl derivative (10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid) :
    • Ethyl substitution improves lipophilicity, as seen in higher RT (5.35 min) and m/z 314.0 [M+H+] .
  • HRMS data confirm m/z 407.1060 [M+H+] .

Sulfur Oxidation State

  • 5-Oxide derivatives :
    • Oxidation of the sulfur atom to a sulfone (e.g., 10c, 10d) modifies electronic properties, enhancing hydrogen-bonding capacity. For example, 10-methyl-5-oxide exhibits a δ 3.53 ppm singlet for the methyl group in 1H NMR .
    • Sulfone formation reduces metabolic susceptibility compared to thioether analogs.

Carboxylic Acid Modifications

  • Amide derivatives (e.g., N-Benzyl-N-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide) :
    • Replacement of the carboxylic acid with carboxamide groups (e.g., C23H20N2O2S, m/z 388.485) improves membrane permeability. Derivatives like compound 29 (m/z 421.0 [M+H+]) show tailored receptor selectivity .
    • Substituents on the amide nitrogen (e.g., 4-methoxyphenyl, furan-2-ylmethyl) influence pharmacokinetic profiles .

Physicochemical Properties

Compound Molecular Formula HRMS (m/z [M+H+]) LCMS RT (min) Key 1H NMR Features
Parent acid (7) C15H11NO3S 314.0851 5.35 δ 13.29 (COOH), 8.00 (aromatic H)
10-Methyl-5-oxide (10b) C15H12NO4S 302.0486 4.02 δ 3.53 (s, CH3)
10-Ethyl carboxamide 5-oxide (29) C24H23N2O3S 421.1217 5.27 δ 4.55 (dt, CH2), 0.85 (t, CH3)
10-Benzyl-5-oxide (10e) C21H16NO4S 407.1060 4.68 δ 7.32–7.43 (benzyl aromatic H)

Biological Activity

11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid (CAS: 440627-14-5) is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazepine family, which has been studied for various pharmacological properties including neuroactivity, anti-inflammatory effects, and interaction with neurotransmitter systems. This article reviews the biological activity of this compound based on available literature and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H9NO3S
  • Molecular Weight : 271.29 g/mol
  • Purity : 98%

Neuropharmacological Effects

Research indicates that compounds within the thiazepine class may exhibit neuropharmacological effects, particularly through interactions with dopamine receptors. For instance, derivatives of 11-oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine have shown selective affinity for the dopamine D2 receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease .

Case Study: Dopamine D2 Receptor Interaction

A study evaluated the binding affinity of several thiazepine derivatives to the D2 receptor. The leading compound demonstrated a Ki value of approximately 12 nM, suggesting strong binding potential. This highlights the therapeutic promise of these compounds in treating CNS disorders .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazepine derivatives has also been explored. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions. The mechanism appears to involve the modulation of NF-kB signaling pathways .

Antimicrobial Activity

Some derivatives have exhibited antimicrobial properties against various pathogens. For example, specific structural modifications have enhanced their effectiveness against bacterial strains resistant to conventional antibiotics. This opens avenues for developing new antimicrobial agents .

Summary of Biological Activities

Activity TypeObservations/Findings
NeuropharmacologicalSelective D2 receptor affinity (Ki ~ 12 nM)
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEfficacy against resistant bacterial strains

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods including microwave-assisted synthesis which enhances yield and reduces reaction time . The exploration of derivatives has led to compounds with improved bioactivity profiles.

Microwave-Assisted Synthesis

Microwave-assisted techniques have been reported to significantly improve the efficiency of synthesizing thiazepine derivatives. For instance, using this method can reduce reaction times from several hours to mere minutes while maintaining high yields .

Q & A

Q. How can researchers optimize the synthesis of 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, the use of NaH as a base in DMF at 0°C followed by gradual warming (as demonstrated in ) can stabilize intermediates and reduce side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane (60:40 to 90:10) enhances separation of carboxylic acid derivatives. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity with HPLC (≥95%) is critical .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiazepine ring structure and carboxylic acid moiety. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 170–175 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with an error margin < 2 ppm.
  • Infrared Spectroscopy (IR) : Identify characteristic stretches for C=O (1680–1720 cm1^{-1}) and S-C=N (650–750 cm1^{-1}) .

Q. How can researchers assess the compound’s solubility and stability in various solvents for experimental applications?

  • Methodological Answer : Perform solubility screens in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy at λ = 250–300 nm. Stability studies under light, heat (25–60°C), and oxidative conditions (H2 _2O2 _2) should be monitored via HPLC over 72 hours. Use kinetic modeling (e.g., first-order degradation) to calculate half-lives .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of the thiazepine ring during derivatization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, identifying nucleophilic sites (e.g., sulfur or nitrogen atoms). Experimental validation via regioselective alkylation (e.g., benzylation at the 10-position, as in ) combined with 1H^1H-NMR coupling constants (e.g., J=810J = 8–10 Hz for transannular interactions) confirms proposed mechanisms .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct meta-analysis of published datasets (e.g., IC50_{50} values in enzyme inhibition assays) using statistical tools like ANOVA to identify outliers. Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) with rigorous controls (e.g., solvent-matched blanks). Cross-validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies are effective for identifying and quantifying degradation impurities in this compound?

  • Methodological Answer : Employ LC-MS/MS with a C18 column (3.5 µm, 150 mm × 4.6 mm) and gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities. Use reference standards (e.g., EP/JP impurities in ) for spiking experiments. Quantify impurities via external calibration curves (R2^2 > 0.99) and report limits of detection (LOD < 0.1%) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against crystallographic structures (e.g., PDB entries for dopamine receptors) identifies binding poses. Free energy calculations (MM-PBSA/GBSA) rank interaction energies. Validate predictions with SPR or ITC to measure binding kinetics (kon_{on}, koff_{off}) and thermodynamics (ΔG) .

Q. What experimental designs are optimal for studying the compound’s metabolic pathways in vitro?

  • Methodological Answer : Use hepatic microsomes or hepatocyte suspensions (e.g., human CYP3A4-expressing systems) incubated with the compound (10 µM) at 37°C. Quench reactions with acetonitrile at timed intervals (0–120 min). Analyze metabolites via UPLC-QTOF-MS and compare fragmentation patterns to reference libraries (e.g., HMDB) .

Methodological Best Practices

Q. How should researchers design dose-response studies to minimize cytotoxicity artifacts?

  • Methodological Answer : Pre-screen cell lines (e.g., HepG2, HEK293) for baseline viability (MTT assay) and select non-cytotoxic concentration ranges (e.g., 0.1–100 µM). Include vehicle controls (e.g., 0.1% DMSO) and normalize data to untreated cells. Use Hill slope models to calculate EC50_{50} values and assess cooperativity .

Q. What protocols ensure reproducibility in synthesizing and testing this compound across laboratories?

  • Methodological Answer :
    Adopt the ARRIVE guidelines for experimental reporting, including detailed synthesis steps (e.g., molar ratios, solvent volumes), instrument calibration data, and raw spectral files. Share characterized samples via institutional repositories and validate purity through inter-laboratory ring trials .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid

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